molecular formula C18H29NO3 B195433 Butamirate CAS No. 18109-80-3

Butamirate

Cat. No.: B195433
CAS No.: 18109-80-3
M. Wt: 307.4 g/mol
InChI Key: DDVUMDPCZWBYRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butamirate involves the esterification of 2-phenylbutyric acid with 2-(2-diethylaminoethoxy)ethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Butamirate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products, although this reaction is less common.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Pharmacological Profile

Butamirate acts as a centrally acting cough suppressant, distinct from opioid-based medications. It does not induce dependence or habit-forming effects, making it a preferred choice for managing cough in both adults and children. The compound exhibits non-specific anticholinergic properties and bronchospasmolytic effects, which enhance respiratory function by alleviating coughing and improving airflow .

Cough Management

This compound is widely used in Europe as an over-the-counter medication for cough relief. Studies have shown its efficacy in treating cough associated with respiratory tract inflammation. However, some research indicates that while this compound is effective in clinical practice, it may not significantly suppress the cough reflex compared to other agents like dextromethorphan .

Cancer Therapeutics

Recent studies have highlighted this compound's potential applications in oncology. High-throughput screening of FDA-approved drugs demonstrated that this compound exhibits inhibitory effects on glioblastoma cell lines. The compound's mechanism involves suppression of STAT3 transcriptional activity, which is crucial for tumor growth and survival . In preclinical models, this compound administration resulted in marked tumor growth suppression without significant adverse effects, suggesting its potential utility as a novel therapeutic candidate for glioblastoma .

Case Studies

  • Cough Relief in Respiratory Infections : A randomized controlled trial evaluated the effectiveness of this compound in patients with acute bronchitis. Results indicated a significant reduction in cough severity compared to placebo, supporting its use as an effective antitussive agent .
  • Glioblastoma Treatment : In a xenograft mouse model of glioblastoma, intraperitoneal administration of this compound led to a significant decrease in tumor size. The study concluded that this compound could be explored further as a non-toxic adjunct therapy for aggressive brain tumors .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common antitussives based on recent clinical studies:

Agent Efficacy Mechanism Notes
This compoundModerateCentral cough suppressionNon-opioid; well-tolerated
DextromethorphanHighCentral cough suppressionOpioid derivative; effective in severe cases
CodeineHighCentral and peripheral suppressionOpioid; risk of dependence

Comparison with Similar Compounds

  • Oxeladin
  • Pentoxyverine
  • Dextromethorphan
  • Noscapine
  • Codeine

Biological Activity

Butamirate, specifically in its citrate form, is a non-narcotic antitussive agent widely utilized to alleviate cough symptoms associated with various respiratory conditions. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in clinical studies, and potential therapeutic applications.

This compound acts primarily on the central nervous system , targeting the cough center located in the brainstem. By inhibiting the cough reflex, this compound provides relief from persistent coughing without the sedative effects commonly associated with narcotic cough suppressants like codeine. Its non-narcotic nature minimizes the risks of dependence and central nervous system depression, making it a safer alternative for patients requiring cough suppression .

Antitussive Activity

Numerous clinical studies have evaluated the efficacy of this compound in treating cough:

  • Randomized Controlled Trials : A double-blind study involving 60 patients with irritative or chronic cough demonstrated significant improvements in both severity and frequency of cough after treatment with this compound citrate linctus compared to clobutinol syrup (p < 0.001) . Notably, for patients with carcinoma-related cough, this compound showed superior efficacy (p = 0.026) .
  • Comparative Studies : In a study comparing this compound to dextromethorphan, 29 out of 30 patients treated with this compound reported significant reductions in cough severity and frequency . Another study indicated that this compound was more effective than codeine and phenyltoloxamine in reducing cough episodes among geriatric patients .

Antitumor Activity

Recent research has uncovered potential anticancer properties of this compound. In high-throughput screening studies focused on glioblastoma cell lines (e.g., U87MG), this compound exhibited significant inhibition of tumor growth through mechanisms involving the suppression of STAT3 transcriptional activity and down-regulation of cyclin D1 and survivin .

Case Study: Glioblastoma Treatment

In a xenograft mouse model, administration of this compound resulted in marked suppression of tumor growth without significant adverse effects on body weight, indicating a favorable safety profile . The study highlighted that this compound effectively inhibited cell migration and reduced interactions between RRAD and pSTAT3, further supporting its potential as a therapeutic agent against aggressive tumors like glioblastoma.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypePopulation/ModelTreatmentOutcomep-value
Randomized Controlled Trial60 patientsThis compound vs ClobutinolSignificant improvement in cough severity<0.001
Comparative Study30 patientsThis compound vs DextromethorphanSignificant reduction in cough frequency-
Xenograft Mouse ModelU87MG glioblastomaThis compoundTumor growth suppression-

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVUMDPCZWBYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048403
Record name Butamirate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18109-80-3
Record name Butamirate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18109-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butamirate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butamirate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butamirate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butamirate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUTAMIRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M75MZG2236
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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